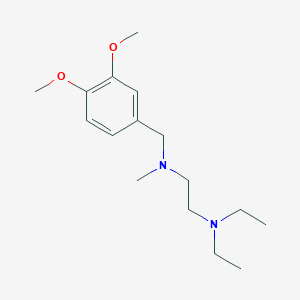![molecular formula C16H13F4NO3 B5758440 N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5758440.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide, also known as FTB or FTB-1, is a chemical compound that has been the focus of scientific research due to its potential as a therapeutic agent. FTB belongs to the class of phenylalkylamines and has been found to exhibit various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide is not fully understood. However, it has been proposed that N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide inhibits the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been shown to modulate the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain perception.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has also been found to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation.
実験室実験の利点と制限
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity and high selectivity for certain targets. However, N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has some limitations, including its poor solubility in water and its instability under certain conditions.
将来の方向性
There are several future directions for the research on N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. One direction is to investigate the potential of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a therapeutic agent for various inflammatory and pain-related conditions. Another direction is to explore the molecular targets and pathways involved in the anti-cancer effects of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide. Additionally, the development of more stable and water-soluble analogs of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide may enhance its therapeutic potential.
合成法
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with 3,5-dimethoxybenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide as a white solid with a high purity.
科学的研究の応用
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
特性
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F4NO3/c1-23-11-5-9(6-12(8-11)24-2)15(22)21-10-3-4-14(17)13(7-10)16(18,19)20/h3-8H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBACWBFWCATJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2)F)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(2-chloro-4-nitrophenyl)-2-furoyl]-4-methylpiperidine](/img/structure/B5758367.png)






![2-(2-fluorophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758426.png)
![1-(2-methoxyphenyl)-4-[(4-phenyl-1-piperazinyl)acetyl]piperazine](/img/structure/B5758434.png)

![ethyl [2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetate](/img/structure/B5758459.png)

